molecular formula C14H12IN3OS B5583399 N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

Cat. No.: B5583399
M. Wt: 397.24 g/mol
InChI Key: BROAGTIAQOPHSD-RQZCQDPDSA-N
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Description

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide typically involves a multi-step process. One common method includes the condensation of 3-iodobenzaldehyde with 2-aminopyridine-2-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-methylphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
  • N-[(E)-(3-fluorophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
  • N-[(E)-(3-chlorophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

Uniqueness

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is unique due to the presence of the iodine atom in the 3-iodophenyl group. This iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the iodine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3OS/c15-12-5-3-4-11(8-12)9-17-18-13(19)10-20-14-6-1-2-7-16-14/h1-9H,10H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROAGTIAQOPHSD-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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